N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and multiple aromatic rings. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the aromatic and amine groups. Common reagents used in the synthesis include thioamides, halogenated aromatic compounds, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic rings, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the amine groups, affecting the compound’s reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, to the aromatic rings.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide: shares similarities with other thiazole-based compounds, such as thiazole-4-carboxamides and thiazole-2-amines.
Thiazole derivatives: These compounds often exhibit similar chemical reactivity and biological activity due to the presence of the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-5-26(6-2)16-10-11-17(14(3)12-16)23-20(27)18-13-28-21(24-18)25-19-9-7-8-15(4)22-19/h7-13H,5-6H2,1-4H3,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWXBEYJDQUFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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